Dibutyl (2-hydroxyhexadecyl)phosphonate

Description

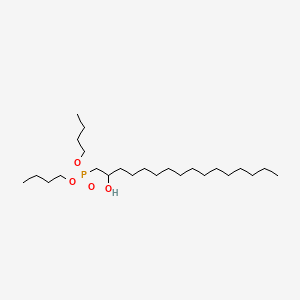

Structure

2D Structure

Properties

CAS No. |

68992-15-4 |

|---|---|

Molecular Formula |

C24H51O4P |

Molecular Weight |

434.6 g/mol |

IUPAC Name |

1-dibutoxyphosphorylhexadecan-2-ol |

InChI |

InChI=1S/C24H51O4P/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-24(25)23-29(26,27-21-8-5-2)28-22-9-6-3/h24-25H,4-23H2,1-3H3 |

InChI Key |

WKAMPYICUVBLIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(CP(=O)(OCCCC)OCCCC)O |

Origin of Product |

United States |

Chemical Reactivity, Transformation Pathways, and Reaction Mechanism Studies of Dibutyl 2 Hydroxyhexadecyl Phosphonate

Reactivity Profile of the Phosphonate (B1237965) Ester Moiety

The dibutyl phosphonate portion of the molecule consists of a central phosphorus atom double-bonded to one oxygen and single-bonded to a hexadecyl chain and two butoxy groups. The reactivity of this moiety is centered on the phosphorus atom and the stability of the P-O-C ester linkages.

Phosphonate esters are susceptible to cleavage under both acidic and basic conditions. nih.gov

Hydrolysis: The hydrolysis of dialkyl phosphonates is a widely applied method that proceeds in two consecutive steps, first yielding a monoester (phosphonic acid monoester) and finally the phosphonic acid. nih.gov The reaction can be catalyzed by acids (e.g., HCl, HBr) or bases (e.g., NaOH, KOH). nih.gov

Under acidic conditions, the mechanism involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center in a process that generally follows an SN2-type mechanism. nih.gov The fission of the second P-O-C bond is typically the rate-determining step. nih.gov Kinetic studies on analogous α-hydroxybenzylphosphonates show that the rate of hydrolysis is significantly influenced by substituents; electron-withdrawing groups tend to increase the reaction rate, while electron-donating groups slow it down. nih.gov

Transesterification: This process involves the exchange of the butoxy groups of the phosphonate ester with other alkoxy groups from a reacting alcohol. masterorganicchemistry.com The reaction can be performed under either acidic or basic conditions. masterorganicchemistry.com

Base-Catalyzed Mechanism: In the presence of a base, an alkoxide is generated from the reactant alcohol. This strong nucleophile attacks the electrophilic phosphorus atom of the phosphonate ester, leading to a pentacoordinate intermediate. The subsequent departure of a butoxide leaving group yields the new ester. This is a two-step addition-elimination mechanism. masterorganicchemistry.com

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction follows a more complex sequence known as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.commasterorganicchemistry.com The process is initiated by the protonation of the phosphoryl oxygen, activating the phosphonate for nucleophilic attack by the alcohol. masterorganicchemistry.com

The precise control of reaction conditions, such as temperature and residence time in continuous flow systems, can allow for the selective synthesis of mixed or fully transesterified products. nih.gov

| Dialkyl Phosphonate Derivative | Step 1 Rate Constant (k₁) [s⁻¹] | Step 2 Rate Constant (k₂) [s⁻¹] | Conditions |

|---|---|---|---|

| Dimethyl α-hydroxy(4-nitro-benzyl)phosphonate | 1.28 x 10⁻³ | 1.10 x 10⁻⁴ | Aqueous HCl, Reflux |

| Dimethyl α-hydroxybenzylphosphonate | 8.33 x 10⁻⁴ | 5.83 x 10⁻⁵ | |

| Dimethyl α-hydroxy(4-methyl-benzyl)phosphonate | 5.00 x 10⁻⁴ | 3.83 x 10⁻⁵ |

Dialkyl alkylphosphonates are known for their relatively high thermal stability. science.gov Studies on various dibutylalkyl phosphonates show they are stable up to approximately 555 K (282 °C) in their neat form. However, the presence of strong acids, such as nitric acid, can significantly lower the decomposition temperature to a range of 380–403 K (107–130 °C), leading to exothermic runaway reactions.

The primary pathway for the thermal decomposition of dialkyl alkylphosphonates is a degradative elimination reaction. nih.gov This process involves the cleavage of a C-O bond and the transfer of a hydrogen atom from the alkyl (butyl) group to the phosphoryl oxygen, resulting in the formation of an alkene (butene) and a phosphonic acid monoester. nih.govrsc.org This process can occur a second time to release another molecule of butene, ultimately yielding the corresponding (2-hydroxyhexadecyl)phosphonic acid. The facility of this elimination depends on the structure of the ester; for instance, alkyl phosphates eliminate acid at lower temperatures than phosphonates. nih.gov

| Compound Type | Example Compound | Degradation Onset Temperature (°C) | Primary Degradation Pathway |

|---|---|---|---|

| Alkyl Phosphate (B84403) | Isosorbide bis-(diethylphosphate) | 156 | Elimination of Phosphorus Acid and Alkene Formation |

| Aryl Phosphate | Isosorbide bis-(diphenylphosphate) | 289 | |

| Phosphonate | Isosorbide bis-(dopyloxy) | 323 | |

| Phosphinate | Isosorbide bis-(diphenylphosphinate) | 338 |

Chemical Transformations Involving the 2-Hydroxyl Functional Group

The secondary alcohol group at the C2 position of the hexadecyl chain is a versatile site for chemical modification, allowing for a wide range of reactions that can alter the compound's physical and chemical properties.

Esterification: The 2-hydroxyl group can readily undergo esterification by reacting with carboxylic acids or their derivatives. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process driven to completion by removing water or using an excess of one reactant. masterorganicchemistry.com The mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol's hydroxyl group, and subsequent elimination of water. masterorganicchemistry.comyoutube.com For more rapid and irreversible ester formation, more reactive acylating agents such as acid chlorides or anhydrides can be used. msu.edu These reactions provide a straightforward route to introduce new functional groups onto the molecule or to create polyester (B1180765) polymers if a dicarboxylic acid is used.

Etherification: The hydroxyl group can also be converted into an ether. A classic method for this transformation is the Williamson Ether Synthesis. msu.edu This two-step process begins with the deprotonation of the alcohol using a strong base (e.g., sodium hydride) to form a potent nucleophile, the corresponding alkoxide. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether linkage. The utility of this reaction is generally limited to primary alkyl halides to avoid competing E2 elimination reactions, which are prevalent with secondary and tertiary halides. msu.edu

Oxidation: As a secondary alcohol, the 2-hydroxyl group of Dibutyl (2-hydroxyhexadecyl)phosphonate can be oxidized to form the corresponding ketone, Dibutyl (2-oxohexadecyl)phosphonate. wikipedia.orgchemistryviews.orglibretexts.org This transformation involves the removal of a hydride equivalent and does not proceed further, as there is no hydrogen atom on the carbonyl carbon to be replaced. libretexts.org Tertiary alcohols are resistant to oxidation under similar conditions. libretexts.org A wide variety of reagents can accomplish this oxidation, ranging from strong, chromium-based oxidants to milder, more selective methods. chemistryviews.orgmasterorganicchemistry.com

Reduction: The reduction of a secondary alcohol typically refers to its complete deoxygenation to an alkane. This process is more challenging than the oxidation to a ketone and cannot be achieved in a single step with standard reducing agents. It generally requires a two-step sequence. First, the hydroxyl group, being a poor leaving group, must be converted into a good leaving group, such as a tosylate or mesylate. Subsequently, the resulting sulfonate ester can be reduced with a powerful hydride donor like lithium aluminum hydride (LiAlH₄) to yield the corresponding alkane.

| Reagent Name | Chemicals | Typical Conditions |

|---|---|---|

| Jones Oxidation | CrO₃, H₂SO₄, acetone (B3395972) | Strongly acidic, aqueous |

| Pyridinium Chlorochromate (PCC) | C₅H₅NH[CrO₃Cl] | Anhydrous CH₂Cl₂ |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Anhydrous, low temperature (-78 °C) |

| Dess-Martin Periodinane (DMP) | 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one | Anhydrous CH₂Cl₂ |

The hydroxyl group exhibits dual reactivity, capable of acting as both a nucleophile and, after activation, rendering its adjacent carbon an electrophilic center.

Nucleophilic Reactivity: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it inherently nucleophilic. msu.edu In this capacity, it can attack a wide range of electrophilic centers. This is the basis for its reactivity in esterification and etherification reactions, where it attacks the electrophilic carbon of a carbonyl group or an alkyl halide, respectively. msu.edu The nucleophilicity can be significantly enhanced by deprotonating the alcohol to form an alkoxide ion, which is a much stronger nucleophile. msu.edu

Electrophilic Reactivity: The hydroxyl group itself is a very poor leaving group, meaning the carbon atom to which it is attached is not inherently electrophilic and is resistant to direct nucleophilic attack. libretexts.org For the C2 carbon to act as an electrophile in a nucleophilic substitution reaction, the -OH group must first be converted into a good leaving group. libretexts.org This can be achieved in two primary ways:

Protonation in Strong Acid: In a strongly acidic medium, the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). The conjugate base of this ion is water (H₂O), a stable molecule and an excellent leaving group. Once protonated, the C-O bond can cleave (in an SN1 mechanism) or be displaced by a nucleophile (in an SN2 mechanism). libretexts.orgchemistrysteps.com

Conversion to a Sulfonate Ester: The alcohol can react with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine. This converts the hydroxyl group into a sulfonate ester (e.g., tosylate, -OTs). Sulfonate anions are the conjugate bases of strong sulfonic acids, making them excellent leaving groups and highly stable anions. libretexts.orgorganic-chemistry.org The resulting tosylate can then be readily displaced by a wide variety of nucleophiles. libretexts.org

Reactivity of the Hexadecyl Alkyl Chain and Stereochemical Aspects

The structure of this compound features a long C16 alkyl chain, which significantly influences its physical properties and can have a notable impact on its reactivity, primarily through steric effects. The presence of a chiral center at the C2 position also introduces important stereochemical considerations.

The hexadecyl alkyl chain is a saturated hydrocarbon chain and is, therefore, largely chemically inert under standard reaction conditions. It does not possess reactive functional groups and will not readily participate in common organic reactions such as oxidation, reduction, or nucleophilic/electrophilic attack. Its primary influence on the reactivity of the molecule as a whole is steric in nature. The bulk and length of the hexadecyl chain can impede the approach of reagents to the reactive centers of the molecule, namely the hydroxyl and phosphonate groups. quora.comfastercapital.com This steric hindrance can lead to slower reaction rates compared to α-hydroxyphosphonates with shorter alkyl chains. nih.gov

The C2 carbon, bonded to the hydroxyl group, is a stereocenter, meaning this compound can exist as two enantiomers (R and S). The synthesis of this compound, likely through a Pudovik reaction between hexadecanal (B134135) and dibutyl phosphite (B83602), would typically result in a racemic mixture unless a chiral catalyst or auxiliary is employed. researchgate.netorganic-chemistry.orgssrn.comnih.gov

Any subsequent reactions involving the C2 position or the adjacent phosphonate group will have stereochemical implications. For example, in a nucleophilic substitution of the hydroxyl group, the mechanism (SN1 or SN2) will dictate the stereochemical outcome. An SN2 reaction would proceed with an inversion of configuration at the C2 center, while an SN1 reaction would likely lead to racemization. The stereoselectivity of such reactions can be influenced by the steric bulk of the hexadecyl chain and the nature of the attacking nucleophile. researchgate.net

The table below illustrates the potential impact of the hexadecyl chain on the stereoselectivity of a hypothetical reaction at the C2 position, compared to a shorter chain analogue.

| Reactant | Reaction Type | Hypothetical Diastereomeric Excess (d.e.) | Plausible Rationale |

|---|---|---|---|

| Dibutyl (2-hydroxyethyl)phosphonate | Catalytic Asymmetric Acylation | High (e.g., >95%) | Less steric hindrance allows for effective catalyst-substrate interaction. |

| This compound | Catalytic Asymmetric Acylation | Moderate to High (e.g., 80-90%) | The long hexadecyl chain may sterically hinder the approach of the catalyst, potentially lowering stereoselectivity. rsc.org |

Investigations into Structure-Reactivity Relationships within this compound

The dibutyl phosphonate group is a key functional moiety. The phosphorus atom is electrophilic and can be a target for nucleophiles. The butoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid. The P-C bond is generally stable, but the electrons of the P=O bond can participate in resonance, influencing the acidity of the α-proton (the proton on C2).

The hydroxyl group at the C2 position is a versatile reactive site. It can act as a nucleophile, for example, in acylation or etherification reactions. It can also be protonated and eliminated as water, leading to the formation of an alkene, or it can be oxidized to a ketone. The proximity of the hydroxyl group to the phosphonate group can lead to intramolecular interactions that influence reactivity. For instance, intramolecular hydrogen bonding between the hydroxyl proton and the phosphoryl oxygen is possible.

The hexadecyl alkyl chain , as discussed previously, primarily exerts a steric influence. quora.comfastercapital.com Its large size can sterically hinder the approach of reagents to the hydroxyl and phosphonate groups, thereby reducing reaction rates. This effect is more pronounced for reactions that require a specific orientation for the transition state. Furthermore, the long nonpolar chain will significantly affect the solubility of the compound, making it more soluble in nonpolar organic solvents and less soluble in polar solvents. This can dictate the choice of reaction medium and may influence reaction kinetics. Studies on other long-chain alkylphosphonates have shown that the length of the alkyl chain can impact the packing and organization of the molecules, which in turn can affect their surface activity and reactivity in multiphase systems. nih.govacs.org

The following table summarizes the expected influence of each structural component on different types of reactions.

| Structural Component | Influence on Reactivity | Example Reactions |

|---|---|---|

| Dibutyl Phosphonate Group | Electrophilic center at phosphorus; butoxy groups are subject to hydrolysis. | Hydrolysis to phosphonic acid; reactions with strong nucleophiles at the phosphorus center. |

| 2-Hydroxyl Group | Nucleophilic site; can be oxidized or substituted. | Acylation, etherification, oxidation to a ketone, dehydration. |

| Hexadecyl Alkyl Chain | Steric hindrance, influences solubility and physical properties. quora.comfastercapital.comnih.gov | May decrease the rate of reactions at the hydroxyl and phosphonate groups. nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for Dibutyl 2 Hydroxyhexadecyl Phosphonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Elucidation

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic and molecular structure of a compound. For Dibutyl (2-hydroxyhexadecyl)phosphonate, a combination of one-dimensional and multidimensional NMR experiments is crucial for unambiguous assignment of all proton (¹H), carbon (¹³C), and phosphorus (³¹P) signals, and for elucidating its three-dimensional structure.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multidimensional NMR techniques are instrumental in resolving spectral overlap and establishing connectivity between different nuclei within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the dibutyl and the 2-hydroxyhexadecyl moieties. For instance, it would show correlations between the protons of the butyl chains and within the long hexadecyl chain, helping to trace the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of the carbon signals of the butyl and hexadecyl chains based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connectivity across the phosphorus atom, for example, by observing correlations between the protons of the butyl groups and the carbons of the hexadecyl chain, and vice versa. It would also confirm the position of the hydroxyl group on the hexadecyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This technique would be valuable in determining the preferred conformation of the molecule in solution by identifying through-space interactions between protons on the butyl and hexadecyl chains.

The following table outlines the expected ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar functional groups.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| P-CH(OH)- | ~3.8 - 4.2 | ~68 - 72 |

| -CH(OH)-CH ₂- | ~1.5 - 1.7 | ~32 - 36 |

| -(CH₂)₁₃-CH₃ | ~1.2 - 1.4 | ~22 - 32 |

| -CH₂-CH ₃ | ~0.9 | ~14 |

| P-O-CH ₂- | ~3.9 - 4.1 | ~65 - 69 |

| P-O-CH₂-CH ₂- | ~1.6 - 1.8 | ~30 - 34 |

| P-O-(CH₂)₂-CH ₂- | ~1.4 - 1.6 | ~18 - 22 |

| P-O-(CH₂)₃-CH ₃ | ~0.9 | ~13 - 15 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Phosphorus-31 NMR Chemical Shift Analysis and Coupling Constant Interpretation

Phosphorus-31 (³¹P) NMR is a highly specific and sensitive technique for phosphorus-containing compounds. huji.ac.iloxinst.com

Chemical Shift: The ³¹P NMR spectrum of this compound is expected to show a single resonance, characteristic of a phosphonate (B1237965) ester. The chemical shift would provide information about the electronic environment of the phosphorus atom.

Coupling Constants: The ³¹P nucleus couples with neighboring protons. huji.ac.il Therefore, in a proton-coupled ³¹P spectrum, the signal would be split by the protons on the adjacent carbons of the butyl and hexadecyl chains. The magnitude of these coupling constants (J-couplings) provides valuable structural information. For instance, the two-bond coupling (²JP-H) to the proton on the carbon bearing the hydroxyl group would be a key indicator of the structure.

| Parameter | Expected Value |

| ³¹P Chemical Shift (δ) | +20 to +30 ppm (relative to 85% H₃PO₄) |

| ²JP-H (to P-CH) | 10 - 20 Hz |

| ³JP-H (to P-O-CH₂) | 5 - 10 Hz |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a very precise measurement of the mass of the parent ion, which allows for the determination of the elemental composition of this compound. This is a critical step in confirming the molecular formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. This provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, characteristic fragmentation patterns would be expected:

Cleavage of the Butyl Chains: Loss of butene (C₄H₈) from the dibutoxyphosphoryl group via a McLafferty-type rearrangement is a common fragmentation pathway for dialkyl phosphonates. nih.gov

Cleavage of the Hexadecyl Chain: Fragmentation of the long alkyl chain would lead to a series of ions separated by 14 Da (corresponding to CH₂ groups).

Cleavage adjacent to the Hydroxyl Group: Cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation pathway for alcohols.

Rearrangements involving the Phosphonate Group: The phosphonate group can participate in various rearrangements, leading to characteristic fragment ions.

A plausible fragmentation pathway could involve the initial loss of a butoxy group, followed by fragmentation of the hexadecyl chain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment.

P=O Stretching: A strong absorption band in the IR spectrum and a corresponding Raman band are expected for the P=O stretching vibration, typically in the range of 1200-1260 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding.

P-O-C Stretching: The P-O-C stretching vibrations would give rise to characteristic bands in the fingerprint region of the spectra.

C-O Stretching: The C-O stretching vibration of the secondary alcohol group would be observed in the region of 1050-1150 cm⁻¹.

O-H Stretching: The O-H stretching vibration of the hydroxyl group is particularly sensitive to hydrogen bonding. A free (non-hydrogen-bonded) O-H group would show a sharp band around 3600 cm⁻¹. In the presence of intermolecular hydrogen bonding (e.g., between the hydroxyl group and the phosphonate oxygen), this band would broaden and shift to a lower frequency (typically 3200-3500 cm⁻¹). nih.govstanford.edu The extent of this shift provides information about the strength of the hydrogen bond. nih.gov

C-H Stretching and Bending: The numerous C-H bonds in the butyl and hexadecyl chains will give rise to strong stretching bands in the 2850-3000 cm⁻¹ region and bending vibrations at lower frequencies.

The following table summarizes the expected key vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| P=O | Stretching | 1200 - 1260 |

| P-O-C | Stretching | 950 - 1050 |

| C-O | Stretching (secondary alcohol) | 1050 - 1150 |

| O-H | Stretching (hydrogen-bonded) | 3200 - 3500 (broad) |

| C-H | Stretching (alkyl) | 2850 - 3000 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis (if applicable)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, thereby revealing the molecule's conformation in the solid state.

As of the current body of scientific literature, a single-crystal X-ray diffraction analysis for this compound has not been reported. The primary challenge in applying this technique to a molecule of this nature is the difficulty in obtaining a single crystal of sufficient size and quality. The conformational flexibility inherent in the long hexadecyl chain and the two butyl groups can impede the formation of a well-ordered crystal lattice, which is a prerequisite for a successful diffraction experiment. nih.gov

Were a suitable crystal to be grown, the analysis would yield critical structural information. For organophosphonate compounds, the geometry around the phosphorus atom is of particular interest. In related phosphonates, the phosphorus center typically adopts a distorted tetrahedral geometry. researchgate.net For instance, analysis of other phosphonates has shown the P=O double bond to be significantly shorter than the P-O single bonds, with bond angles around the phosphorus atom deviating from the ideal tetrahedral angle of 109.5° to accommodate the different electronic and steric environments. researchgate.netmdpi.com

A crystallographic study of this compound would precisely define:

The geometry of the phosphonate headgroup, including P=O, P-O, and P-C bond lengths and angles.

The conformation of the ester linkages and the orientation of the butyl groups.

The conformation of the long hexadecyl chain, which would likely adopt a low-energy, extended arrangement.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the phosphonate oxygen, which dictate the crystal packing.

In the absence of experimental data for the title compound, the potential structural parameters remain hypothetical. The application of X-ray crystallography is therefore contingent upon the successful synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Chromatographic Methods (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring at Trace Levels

Chromatographic techniques coupled with mass spectrometry are indispensable tools for the analysis of organic compounds, offering high separation efficiency and sensitive, specific detection. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly applicable for the analysis of this compound, serving crucial roles in assessing its purity and monitoring its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. restek.com Due to its relatively high molecular weight and the presence of a polar hydroxyl group, direct analysis of this compound by GC-MS may be challenging. The hydroxyl group can lead to peak tailing and potential thermal degradation in the high-temperature environment of the GC injector and column.

To overcome these issues, derivatization is often employed. The hydroxyl group can be converted to a less polar, more volatile ether, such as a trimethylsilyl (B98337) (TMS) ether. This process reduces the compound's polarity and increases its thermal stability, allowing for sharp, symmetrical chromatographic peaks and reproducible analysis.

GC-MS is exceptionally useful for:

Purity Assessment: A GC-MS method can effectively separate the derivatized product from volatile starting materials (e.g., 1,2-epoxyhexadecane, dibutyl phosphite), byproducts, and other impurities. The mass spectrometer provides fragmentation patterns that can be used to confirm the identity of the main peak and tentatively identify unknown impurities.

Reaction Monitoring: The progress of the synthesis can be monitored by taking small aliquots from the reaction mixture at various time points, derivatizing them, and analyzing them by GC-MS. This allows for the tracking of reactant consumption and product formation, enabling reaction optimization.

Below are typical, hypothetical parameters for a GC-MS analysis of the silylated derivative.

Table 1: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Value |

|---|---|

| GC System | |

| Column | Fused silica (B1680970) capillary column with a low- to mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Temperature Program | Initial 150 °C, ramp at 10 °C/min to 320 °C, hold for 10 min |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 50-700 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is often the preferred method for analyzing larger, less volatile, and more polar molecules like this compound, as it typically does not require derivatization. researchgate.net The compound can be analyzed directly in solution. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode, where a nonpolar stationary phase is used with a polar mobile phase.

The high sensitivity and selectivity of LC-MS make it ideal for:

Purity Assessment: LC-MS can separate the target compound from polar and non-volatile impurities that would not be amenable to GC analysis. It is highly effective for detecting trace-level impurities in the final product.

Reaction Monitoring: LC-MS is an excellent technique for monitoring reaction progress with high precision. Its sensitivity allows for the detection of reactants, intermediates, and products even at very low concentrations, providing a detailed profile of the reaction kinetics. lcms.cz Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, readily forming protonated molecules [M+H]+ or sodiated adducts [M+Na]+ in positive ion mode, which can be monitored with high specificity.

The following table outlines plausible conditions for an LC-MS analysis.

Table 2: Hypothetical LC-MS Parameters for this compound

| Parameter | Value |

|---|---|

| LC System | |

| Column | C18 reversed-phase column |

| Dimensions | 150 mm length x 2.1 mm internal diameter x 3.5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | Start at 60% B, increase to 99% B over 15 min, hold for 5 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |

| Capillary Voltage | 3.5 kV |

Applications of Dibutyl 2 Hydroxyhexadecyl Phosphonate in Advanced Materials Science and Chemical Engineering

Surface Active Properties and Interfacial Phenomena

Long-chain phosphonates bearing both a polar phosphonate (B1237965) group and a long nonpolar alkyl chain, such as the hexadecyl group in Dibutyl (2-hydroxyhexadecyl)phosphonate, are inherently amphiphilic. This dual character suggests significant surface activity. The presence of a hydroxyl group on the alkyl chain is expected to further modify its interfacial behavior by increasing the polarity of the head group.

Emulsification, Dispersion, and Foaming Characteristics in Non-Biological Systems

The amphiphilic nature of long-chain phosphonic acids and their esters allows them to act as surfactants. beilstein-journals.orgnih.gov These molecules can effectively reduce the interfacial tension between immiscible liquids, such as oil and water, facilitating the formation of emulsions. beilstein-journals.org The dibutyl ester portion and the long hexadecyl chain would anchor in the oil phase, while the polar phosphonate and hydroxyl groups would orient towards the aqueous phase, stabilizing oil droplets and preventing coalescence.

While specific data for this compound is unavailable, the properties of other long-chain phosphonate surfactants can provide insight. For instance, the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles, is a key parameter. For n-alkane phosphonic acids, the CMC decreases as the alkyl chain length increases.

Table 1: Critical Micelle Concentration (CMC) of Representative Alkane Phosphonic Acids

This table presents data for analogous compounds to illustrate the expected behavior.

| Compound | Alkyl Chain Length | Temperature (°C) | CMC (mol/dm³) |

| Decane Phosphonic Acid | 10 | 60 | 0.0055 |

| Dodecane Phosphonic Acid | 12 | 60 | 0.0013 |

Data sourced from Schulz, P. C. (2003). Phosphonate Surfactants. researchgate.net

The ability to form stable dispersions of solid particles in a liquid medium is another key characteristic. The phosphonate group can strongly adsorb onto the surface of various particles, while the long alkyl chain provides steric stabilization, preventing agglomeration. Similarly, these compounds may act as foaming agents by stabilizing the air-liquid interface, although detailed foaming characteristics are highly dependent on the specific formulation and conditions.

Adsorption Behavior at Interfaces and Surface Modification Strategies

Phosphonates are well-known for their strong adsorption onto a variety of surfaces, particularly metal oxides. nih.govosti.gov The phosphonate group can form robust, often covalent, bonds with surface hydroxyl groups present on materials like alumina, titania, and iron oxides. nih.gov This property makes long-chain hydroxyalkyl phosphonates excellent candidates for surface modification.

By adsorbing onto a substrate, this compound could impart a hydrophobic character due to its long hexadecyl tail. This can be utilized for creating water-repellent surfaces, corrosion-resistant coatings, and for modifying the surface energy of materials. ijcsi.pro The strength of this adsorption is influenced by factors such as pH and the presence of other ions in the solution. nih.gov Studies on various phosphonates have shown that adsorption is typically strong at acidic to neutral pH and decreases as the pH becomes more alkaline. nih.gov The number of phosphonate groups and the length of the alkyl chain also play a significant role in the effectiveness of the inhibitor, with longer chains generally providing better surface coverage and stability. ijcsi.proatlantis-press.com

Role in Flame Retardant Technologies as a Phosphorus-Based Additive

Organophosphorus compounds, including phosphonates, are widely used as halogen-free flame retardants in various polymers. nih.govmdpi.com They are valued for their efficiency and their ability to act through multiple mechanisms to suppress fire.

Mechanism of Flame Retardancy in Polymeric Matrices

Phosphorus-based flame retardants can function in both the condensed (solid) phase and the gas phase during the combustion of a polymer. mdpi.commdpi.com

Condensed-Phase Mechanism: Upon heating, phosphonates can decompose to form phosphoric acid. This acts as a catalyst for the dehydration and charring of the polymer. mdpi.com A stable, insulating layer of char is formed on the polymer surface, which acts as a barrier, limiting the transfer of heat to the underlying material and slowing the release of flammable volatile compounds. mdpi.com

Gas-Phase Mechanism: Some phosphorus-containing fragments can volatilize into the flame. In the gas phase, they act as radical scavengers, interrupting the chain reactions of combustion. Highly reactive H• and OH• radicals are trapped by phosphorus-containing species (e.g., PO• radicals), which are less reactive, thus inhibiting the flame. mdpi.comrsc.org

The presence of the long alkyl chain in this compound may influence its thermal stability and compatibility with the polymer matrix, while the phosphonate group provides the flame-retardant functionality.

Table 2: Example of Flame Retardant Performance of a Polyphosphonate in PET

This table shows data for a high-phosphorus-content polyphosphonate (PDBA) to illustrate the potential effectiveness of such additives.

| Sample | PDBA Content (wt%) | LOI (%) | UL-94 Rating | pHRR (kW/m²) | THR (MJ/m²) |

| Pure PET | 0 | 20.5 | Burns | - | - |

| PDBA/PET | 10 | 28.7 | V-0 | Reduced by 80% | Reduced by 60.5% |

Data sourced from Zhang, Y., et al. (2023). A High-Phosphorus-Content Polyphosphonate with Combined Phosphorus Structures for Flame Retardant PET. mdpi.com (LOI: Limiting Oxygen Index; pHRR: Peak Heat Release Rate; THR: Total Heat Release)

Synergistic Effects with Other Flame Retardant Components

The effectiveness of phosphorus-based flame retardants can be significantly enhanced through synergistic combinations with other additives. nih.gov Common synergists include nitrogen-containing compounds (like melamine (B1676169) and its derivatives) and metal hydroxides (like aluminum trihydrate, ATH). nih.govnih.govresearchgate.net

Phosphorus-Nitrogen Synergy: Nitrogen compounds can promote char formation and release non-flammable gases (like ammonia), which dilute the flammable volatiles. nih.gov When used with phosphonates, they can enhance the integrity and stability of the char layer.

Phosphorus-Metal Hydroxide (B78521) Synergy: Metal hydroxides like ATH release water upon decomposition, which cools the polymer surface and dilutes the fuel in the gas phase. nih.gov The resulting metal oxide can also act as a thermal insulator. In combination with phosphonates, a more robust and effective char layer can be formed, leading to superior flame retardancy. nih.govmdpi.com For example, in rigid polyurethane foams, a ternary system of aluminum hydroxide, a phosphonic acid dimethyl ester, and expandable graphite (B72142) demonstrated an excellent condensed-phase synergistic effect. nih.govmdpi.com

Complexation Chemistry and Metal Ion Sequestration

Phosphonic acids and their derivatives are highly effective chelating agents for a wide range of metal ions. researchgate.netwikipedia.org The phosphonate group can form stable, often multi-dentate, complexes with di- and trivalent metal cations. The introduction of a hydroxyl group in the alpha position to the phosphonate, as seen in hydroxyphosphonates, can further enhance the metal binding abilities. researchgate.net

The lone pair electrons on the phosphoryl oxygen and the hydroxyl oxygens of the phosphonate group can coordinate with a metal ion, forming stable chelate rings. This ability to sequester metal ions is valuable in various applications, including water treatment (to control hardness and prevent scale formation), industrial process control, and for the extraction and recovery of metals. researchgate.netbiointerfaceresearch.com The stability of these metal complexes generally increases with the number of phosphonate groups in the molecule. wikipedia.org

Table 3: Log Stability Constants (log K) for Complexes of HEDP with Various Metal Ions

This table presents data for 1-hydroxyethane-1,1-diphosphonic acid (HEDP), a well-studied hydroxyphosphonate, to illustrate the strong metal-binding capability.

| Metal Ion | log K |

| Zn²⁺ | 10.7 |

Data sourced from Qu, F., et al. (2020). researchgate.net

The long hexadecyl chain of this compound would render it soluble in organic phases, making it a potential extractant for transferring metal ions from an aqueous solution into an organic solvent in hydrometallurgical processes.

Ligand Properties for Transition Metals and Lanthanides

Organophosphonates are known for their ability to act as effective ligands for a variety of metal ions, including transition metals and lanthanides. The phosphonate group (P=O) in these molecules is a strong Lewis base, capable of coordinating with metal cations. In the case of this compound, both the phosphonate oxygen and the hydroxyl group can potentially participate in chelation, forming stable complexes with metal ions.

While specific studies on the coordination chemistry of this compound are not extensively documented in publicly available literature, the behavior of similar phosphonate-containing ligands suggests a strong affinity for lanthanide ions. The coordination can lead to the formation of monomeric, protonated, or nonprotonated species depending on the pH of the solution. The presence of both phosphonate and hydroxyl groups could lead to the formation of stable dimeric complex anions in the solid state.

The long hexadecyl chain in this compound provides steric hindrance and influences the solubility of its metal complexes in organic solvents, a crucial factor for applications in separation processes.

Applications in Solvent Extraction and Separation Processes

The ability of organophosphorus compounds to selectively extract metal ions from aqueous solutions is a cornerstone of hydrometallurgy. Phosphonates, in particular, are recognized for their potential in the separation of rare earth elements and other valuable metals. The extraction process typically involves the formation of a neutral metal-ligand complex that is soluble in an organic phase, allowing for its separation from the aqueous phase.

This compound, with its combination of a metal-coordinating phosphonate group and a long lipophilic alkyl chain, is theoretically well-suited for solvent extraction applications. The hydroxyl group could also play a role in the extraction mechanism, potentially enhancing selectivity for certain metal ions. While specific data on the extraction efficiency of this compound is limited, the general principles of organophosphorus extractants suggest it could be effective.

The performance of phosphonates in solvent extraction is influenced by factors such as the acidity of the aqueous phase and the concentration of the extractant. The table below illustrates the general effect of pH on the extraction of metal ions using phosphonate-based extractants.

| pH of Aqueous Phase | Predominant Metal Species in Aqueous Phase | Expected Extraction Efficiency with Phosphonate Extractants |

| < 2 | M(n+) | Low to Moderate |

| 2 - 4 | M(n+), M(OH)(n-1)+ | Increasing |

| 4 - 6 | M(OH)(n-1)+, M(OH)2(n-2)+ | High |

| > 6 | M(OH)x(n-x)+ | May decrease due to metal hydroxide precipitation |

This table represents a generalized trend for phosphonate extractants and may not be specific to this compound.

Lubricant Additives and Tribological Performance Enhancement

The addition of chemical compounds to base oils to improve their performance under various conditions is a critical aspect of lubricant formulation. Organophosphorus compounds have a long history of use as anti-wear and extreme pressure additives.

Anti-Wear and Extreme Pressure Properties

This compound possesses structural features that suggest its potential as an effective anti-wear and extreme pressure additive. Under high pressure and temperature conditions at the contact points between moving metal surfaces, such additives decompose and react with the metal to form a protective tribofilm. This film, often a complex mixture of metal phosphates and other compounds, prevents direct metal-to-metal contact, thereby reducing wear and preventing seizure.

The presence of the hydroxyl group in the hexadecyl chain may contribute to the adsorption of the molecule onto metal surfaces, enhancing the formation and stability of the protective film. Studies on other phosphonate additives with hydroxyl groups have shown that they can tribochemically react to form low-shear, hard tribolayers, which are effective in reducing both friction and wear.

Friction Modification Mechanisms

Friction modifiers are additives that reduce the coefficient of friction between surfaces in relative motion. The long alkyl chains of this compound can act as friction modifiers by forming an adsorbed layer on the metal surfaces. This layer, with its outward-facing hydrocarbon chains, provides a low-shear interface that reduces frictional forces, particularly under boundary lubrication conditions.

The polar phosphonate and hydroxyl groups facilitate the adsorption of the molecule onto the metal surface, anchoring the long alkyl chains. This mechanism is similar to that of other long-chain polar molecules, such as fatty acids and esters, which are known to be effective friction modifiers. The combination of anti-wear and friction-modifying properties in a single molecule makes this compound a potentially valuable multifunctional lubricant additive.

Integration into Polymer Systems and Composite Materials

The properties of polymers can be significantly altered by the addition of various additives. Plasticizers and compatibilizers are two important classes of additives that enhance the flexibility and processability of polymers and improve the compatibility of different components in polymer blends and composites.

Theoretical and Computational Investigations on Dibutyl 2 Hydroxyhexadecyl Phosphonate

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For a molecule like Dibutyl (2-hydroxyhexadecyl)phosphonate, DFT can provide deep insights into its stability, reactivity, and spectroscopic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. mdpi.comnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. mdpi.com

For this compound, the HOMO is expected to be localized around the oxygen atoms of the phosphonate (B1237965) and hydroxyl groups, which are the regions with the highest electron density. The LUMO would likely be distributed over the phosphorus atom and the adjacent carbon atoms, which are more electrophilic.

An Electrostatic Potential (ESP) map visually represents the charge distribution on the molecule's surface. researchgate.netyoutube.com For this compound, the ESP map would show negative potential (typically colored red) around the oxygen atoms of the P=O and O-H groups, indicating their nucleophilic character. researchgate.net Regions of positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and the alkyl chains, highlighting their electrophilic or non-polar nature.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| HOMO | -6.5 | Indicates the energy of the highest occupied molecular orbital, related to the ionization potential. |

| LUMO | -0.2 | Indicates the energy of the lowest unoccupied molecular orbital, related to the electron affinity. |

| HOMO-LUMO Gap | 6.3 | A larger gap suggests high kinetic stability and low chemical reactivity. |

DFT calculations can be employed to model the mechanisms of chemical reactions involving this compound. jocpr.com By mapping the potential energy surface, researchers can identify the lowest energy pathway for a given reaction, such as the esterification of the hydroxyl group or nucleophilic attack at the phosphorus center.

This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in its rate. For instance, in a hypothetical hydrolysis reaction, DFT could model the approach of a water molecule, the formation of a pentacoordinate intermediate, and the subsequent bond cleavage to yield the products.

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. nih.govresearchgate.net For this compound, DFT calculations can predict its ¹H, ¹³C, and ³¹P NMR chemical shifts. nih.gov

The accuracy of these predictions has significantly improved, making them a valuable tool for assigning experimental spectra. liverpool.ac.ukrsc.org The predicted chemical shifts are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to its local electronic environment.

Table 2: Hypothetical Predicted NMR Chemical Shifts for Key Nuclei in this compound

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

| ³¹P | 25.0 | Typical for a phosphonate ester environment. |

| ¹H (in O-H) | 3.5 | Reflects the hydrogen bonding environment and the electronegativity of the attached oxygen. |

| ¹³C (C-OH) | 70.0 | The chemical shift is influenced by the attached hydroxyl group. |

| ¹³C (P-C) | 30.0 (d, Jpc ≈ 140 Hz) | Shows a characteristic large one-bond coupling to the phosphorus nucleus. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov For a flexible molecule like this compound, MD simulations can provide valuable information about its conformational landscape and how it interacts with other molecules. nih.govresearchgate.net

The long hexadecyl chain and the two butyl groups can adopt numerous conformations, and MD simulations can explore the potential energy surface to identify the most stable conformers. The simulations can also reveal the dynamics of the molecule's movement, such as the rotation of bonds and the flexing of the alkyl chains.

Furthermore, MD simulations can model the intermolecular interactions between multiple this compound molecules or with solvent molecules. researchgate.net A key interaction would be hydrogen bonding between the hydroxyl group of one molecule and the phosphonate oxygen of another, leading to the formation of dimers or larger aggregates. These interactions significantly influence the bulk properties of the compound, such as its viscosity and boiling point.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a compound and a specific property. rroij.com While often used for predicting biological activity, QSAR can also be applied to physicochemical properties.

For this compound, a QSAR model could be developed to predict properties such as its solubility in different solvents, its retention time in chromatography, or its partitioning behavior between two immiscible phases. This would involve calculating a set of molecular descriptors for a series of related organophosphorus compounds, including the target molecule. These descriptors quantify various aspects of the molecular structure, such as size, shape, and electronic properties.

A statistical method, such as multiple linear regression, would then be used to build a mathematical model that correlates the descriptors with the property of interest. Such a model could then be used to predict the property for new, untested compounds.

Environmental and Green Chemistry Considerations in the Synthesis and Degradation of Dibutyl 2 Hydroxyhexadecyl Phosphonate

Sustainable Synthetic Approaches for Phosphonates: Catalysis and Solvent Selection

The traditional synthesis of phosphonates, such as the Michaelis-Arbuzov reaction, often involves harsh conditions, volatile organic solvents, and stoichiometric reagents, which are not aligned with the principles of green chemistry. frontiersin.org In recent years, significant research has been directed towards developing more sustainable synthetic routes for this class of compounds. rsc.orgsciencedaily.com These approaches primarily focus on the use of efficient catalytic systems and environmentally benign solvents. rsc.orgsciencedaily.com

Catalysis:

The choice of catalyst is crucial in developing sustainable synthetic methods for phosphonates. The ideal catalyst should be highly active, selective, reusable, and non-toxic. For the synthesis of compounds like dibutyl (2-hydroxyhexadecyl)phosphonate, various catalytic systems can be considered, moving away from traditional methods.

Metal-Based Catalysts: Transition metal catalysts, particularly those based on palladium, copper, and nickel, have been effectively used in the synthesis of phosphonates. organic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions of H-phosphonates with alkyl halides offer a direct route to C-P bond formation. organic-chemistry.org The use of well-defined catalyst complexes can lead to high yields and selectivity under milder reaction conditions.

Nanocatalysts: The use of nanoparticles as catalysts in phosphonate (B1237965) synthesis is a growing area of interest. rsc.org Nanocatalysts offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity. rsc.org Furthermore, they can often be easily recovered and reused, which is a key aspect of green chemistry. rsc.org

Biocatalysts: While less common for phosphonate synthesis, the use of enzymes as catalysts represents a frontier in green chemistry. Enzymes operate under mild conditions (neutral pH, ambient temperature) and in aqueous media, offering a highly sustainable approach. Research into enzymes capable of catalyzing C-P bond formation is ongoing.

Solvent Selection:

The selection of a solvent is another critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry promotes the use of alternative, more sustainable solvents.

Water: As a solvent, water is non-toxic, non-flammable, and readily available. rsc.org While the reactants for the synthesis of this compound may have limited water solubility, the use of phase-transfer catalysts or co-solvents can facilitate reactions in aqueous media.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a promising green solvent for chemical synthesis. It is non-toxic, non-flammable, and its solvent properties can be tuned by varying pressure and temperature. After the reaction, the CO₂ can be easily removed and recycled.

Ionic Liquids: Ionic liquids are salts that are liquid at or near room temperature. They have negligible vapor pressure, which reduces air pollution. Their properties can be tailored by modifying the cation and anion, allowing for the design of task-specific ionic liquids for phosphonate synthesis.

Table 1: Comparison of Catalytic Systems for Phosphonate Synthesis

| Catalyst Type | Advantages | Disadvantages |

| Homogeneous Metal Catalysts | High activity and selectivity. | Difficult to separate from the reaction mixture, potential for metal contamination in the product. |

| Heterogeneous Metal Catalysts | Easy to separate and reuse. | May have lower activity compared to homogeneous counterparts. |

| Nanocatalysts | High surface area, high activity, reusable. | Potential for aggregation, long-term environmental impact is still under investigation. |

| Biocatalysts (Enzymes) | Operate under mild conditions, highly selective, biodegradable. | Can be expensive, may have limited substrate scope. |

Table 2: Properties of Green Solvents for Phosphonate Synthesis

| Solvent | Key Properties |

| Water | Non-toxic, non-flammable, readily available. |

| Supercritical CO₂ | Non-toxic, non-flammable, easily separated and recycled. |

| Ionic Liquids | Low vapor pressure, tunable properties, potential for recyclability. |

Life Cycle Assessment Aspects for the Chemical Synthesis and Material Applications

A Life Cycle Assessment (LCA) is a systematic analysis of the potential environmental impacts of a product, process, or service throughout its entire life cycle. icm.edu.pl For this compound, a comprehensive LCA would consider the environmental burdens associated with its synthesis, use, and disposal.

Cradle-to-Gate Analysis:

This part of the LCA focuses on the production of the chemical, from the extraction of raw materials to the point where it leaves the factory gate. Key considerations include:

Raw Material Acquisition: The environmental impact of producing the starting materials, such as butanol, 2-hydroxyhexadecanol, and a phosphorus source (e.g., phosphorus trichloride (B1173362) or phosphorous acid), needs to be assessed. acs.org The extraction and processing of phosphate (B84403) rock, a primary source of phosphorus, can have significant environmental consequences, including land use change and energy consumption. kit.edu

Manufacturing Process: The energy consumption, water usage, and waste generation during the synthesis of this compound are critical components of the LCA. ntnu.no The choice of synthetic route, catalyst, and solvent will have a major impact on these factors.

Transportation: The environmental costs associated with transporting raw materials to the manufacturing site and the final product to the customer are also included.

Gate-to-Grave Analysis:

This part of the LCA considers the use and disposal phases of the chemical's life cycle.

Use Phase: The environmental impact during the application of this compound depends on its specific function. For example, if it is used as a flame retardant in a polymer, its environmental impact during the use phase of the polymer product would be considered.

End-of-Life: The fate of the chemical at the end of its service life is a crucial aspect of the LCA. This includes its potential for recycling, degradation in landfills, or release into the environment. The degradation pathways discussed in the previous section are relevant here.

Table 4: Key Stages in the Life Cycle Assessment of this compound

| Life Cycle Stage | Key Environmental Considerations |

| Raw Material Acquisition | Energy consumption and emissions from the production of precursors (butanol, 2-hydroxyhexadecanol, phosphorus source). |

| Manufacturing | Energy and water consumption, solvent use, waste generation, and catalyst efficiency. |

| Use Phase | Potential for leaching or release into the environment during application. |

| End-of-Life | Biodegradability, potential for recycling, and ecotoxicity of degradation products. |

Future Research Directions and Emerging Trends for Hydroxyphosphonate Chemistry and Dibutyl 2 Hydroxyhexadecyl Phosphonate

Development of Novel Catalytic Systems for Stereoselective Synthesis

The synthesis of α-hydroxyphosphonates is a cornerstone of organophosphorus chemistry. nih.gov A primary method for their preparation is the Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to an aldehyde or ketone. nih.govresearchgate.netmdpi.com While effective, achieving high stereoselectivity—the controlled synthesis of a specific stereoisomer—remains a significant challenge, particularly for complex molecules. Future research is intensely focused on developing novel catalytic systems to address this.

The demand for enantiomerically pure compounds, especially in pharmacology, drives the search for asymmetric catalysts. researchgate.net Research is moving towards catalysts that can provide high yields and high enantiomeric excess (ee) under mild and environmentally friendly conditions. mdpi.com This includes the exploration of organometallic catalysts, chiral Lewis acids, and biocatalysts. For a long-chain substrate like 1-hexadecanal (the precursor aldehyde for Dibutyl (2-hydroxyhexadecyl)phosphonate), catalyst design must account for potential steric hindrance and solubility issues.

Recent advancements have highlighted the use of "ecocatalysts" derived from biological sources, such as zinc-rich plant biomass, which have shown high efficacy in the hydrophosphonylation of aldehydes under solventless conditions. mdpi.comresearchgate.net These green catalysts offer advantages like mild reaction conditions, easy product purification, and reusability. mdpi.com The development of such sustainable catalytic systems is a major trend that will impact the synthesis of long-chain hydroxyphosphonates.

Table 1: Comparison of Catalytic Systems for Hydroxyphosphonate Synthesis

| Catalyst Type | Examples | Advantages | Challenges & Future Directions | Potential Applicability to this compound |

|---|---|---|---|---|

| Base Catalysts | Triethylamine (B128534), MgCl2/Et3N, K3PO4 | Readily available, effective for a broad range of substrates. nih.govresearchgate.net | Often require stoichiometric amounts, limited stereoselectivity. | High |

| Acid Catalysts | KHSO4, Silica-supported tungstic acid | Can activate the carbonyl group, useful for specific substrates. nih.gov | Less common, potential for side reactions. | Moderate |

| Organometallic Catalysts | Butyllithium (B86547), Ti(OiPr)4 | High activity, potential for stereocontrol. nih.govresearchgate.net | Air/moisture sensitivity, cost. | High |

| Green/Biocatalysts | Biosourced "Eco-MgZnOx" mdpi.comresearchgate.net | Sustainable, mild conditions, reusable, high conversions. mdpi.com | Substrate scope, catalyst stability. | High, particularly for sustainable manufacturing. |

| Chiral Catalysts | Chiral Lewis acids, organocatalysts | Potential for high enantioselectivity. | Catalyst design and cost, optimization for specific substrates. | High, for producing specific stereoisomers. |

Future work will likely focus on designing catalysts encapsulated in novel supports like metal-organic frameworks (MOFs) or nanoparticles to enhance stability, recyclability, and selectivity. mdpi.com The goal is to create robust, highly selective catalytic systems that can be applied to a wide range of substrates, including lipophilic ones, to generate compounds like this compound with precise stereochemical control.

Exploration of Advanced Functional Materials Based on this compound Derivatives

The unique structure of this compound, featuring a polar hydroxyphosphonate head and a long, nonpolar hexadecyl tail, makes it an attractive building block for advanced functional materials. idu.ac.idrsc.org The phosphonate (B1237965) group is an excellent ligand for metal ions, enabling the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net

Research in this area is trending towards the creation of "smart" materials whose properties can be tuned for specific applications. researchgate.net Derivatives of this compound could be used to create:

Self-Assembling Systems: The amphiphilic nature of the molecule could be exploited to form micelles, vesicles, or liquid crystals. These structures have potential applications in drug delivery, nanotechnology, and as templates for nanomaterial synthesis.

Functional Polymers: The hydroxyl group can be used as a point of polymerization, allowing the incorporation of the phosphonate moiety into polymer backbones. idu.ac.id Such polymers could exhibit enhanced thermal stability, flame retardancy, or metal-chelating properties.

Surface Modifiers: The phosphonate group has a strong affinity for metal oxide surfaces. Molecules like this compound could be used to create self-assembled monolayers (SAMs) on surfaces to control wetting, adhesion, and corrosion resistance.

Metal-Phosphonate Frameworks: While much of the work on MOFs has focused on carboxylate linkers, there is growing interest in phosphonate-based frameworks due to their potentially higher thermal and chemical stability. mdpi.com The long alkyl chain of a derivative could be used to create porous materials with hydrophobic interiors, suitable for capturing organic molecules or for catalysis in non-polar media. researchgate.net

The exploration of these materials requires a multidisciplinary approach, combining organic synthesis to create the necessary derivatives with materials characterization techniques to understand their properties and performance. rsc.orgresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of specialty chemicals like this compound is increasingly benefiting from the integration of flow chemistry and automation. vapourtec.commit.edu Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. lew.roacs.org

For phosphonate synthesis, which can involve exothermic reactions and hazardous reagents, flow chemistry provides a safer operating environment due to the small reaction volumes at any given time. lew.ro This is particularly relevant for scaling up production. Researchers have successfully synthesized hydroxymethyl phosphonates using microfluidic reactors, achieving high yields and purity while overcoming the heat-release issues common in batch synthesis. lew.ro

Table 2: Comparison of Batch vs. Flow Synthesis for Phosphonates

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior heat dissipation. lew.roacs.org |

| Control | Difficult to precisely control temperature and mixing, leading to potential side products. | Precise control over temperature, pressure, and residence time, leading to higher purity. lew.ro |

| Scalability | Scaling up can be challenging and may require significant process redesign ("scale-up effect"). | Scalability is achieved by running the system for longer or by "numbering up" (running multiple reactors in parallel), with no amplification effect. lew.roacs.org |

| Efficiency | Can be time-consuming with multiple manual steps for addition, workup, and purification. | Enables telescoped, multi-step synthesis and integration of in-line purification, reducing manual labor and time. mit.edu |

| Reagent Use | May require excess reagents to drive reactions to completion. | Stoichiometric amounts of reagents can often be used due to efficient mixing. |

The future trend is to couple flow reactors with automated control systems and real-time analytical tools (e.g., IR or NMR spectroscopy). vapourtec.commit.edu These automated platforms can perform high-throughput screening of reaction conditions to rapidly optimize the synthesis of a target molecule. vapourtec.com For this compound, an automated flow system could be developed to screen different catalysts, solvent systems, and temperature profiles to maximize yield and purity, significantly accelerating the research and development cycle. mit.edu

Advanced Analytical Methodologies for Complex Systems Containing Phosphonates

As phosphonates are developed for more complex applications, from functional materials to biological systems, the need for advanced analytical methodologies to detect, quantify, and characterize them becomes critical. acs.org Analyzing a molecule like this compound presents challenges due to its long alkyl chain, which imparts low water solubility, and its lack of a strong chromophore for UV-Vis detection.

Current and emerging analytical techniques for phosphonates include:

Chromatographic Methods: High-performance liquid chromatography (HPLC) and ion chromatography (IC) are commonly used. acs.org For non-polar compounds like the target molecule, reverse-phase HPLC would be the method of choice. Coupling chromatography with advanced detection methods is a key trend.

Mass Spectrometry (MS): The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying phosphonates in complex matrices. acs.org High-resolution mass spectrometry can provide exact mass measurements for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a uniquely powerful technique for characterizing organophosphorus compounds, as the phosphorus nucleus is highly sensitive and provides distinct signals for different phosphonate environments. researchgate.net Advanced 2D-NMR techniques can elucidate the complete structure of complex phosphonate derivatives.

Vibrational Spectroscopy: Techniques like Raman and surface-enhanced Raman spectroscopy (SERS) are being developed for the sensitive detection of phosphonates. acs.org SERS, in particular, can detect molecules at very low concentrations by enhancing their Raman signal when adsorbed on metallic nanostructures, offering a route for rapid and sensitive monitoring. acs.org

Future research in this area will focus on developing methods with higher sensitivity, selectivity, and speed. This includes creating new stationary phases for chromatography that are selective for phosphonates, developing novel derivatization agents to improve detectability, and advancing portable sensors for real-time, in-situ analysis of phosphonates in various environments. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis routes for dibutyl (2-hydroxyhexadecyl)phosphonate, and what challenges are commonly encountered in achieving high yields?

- Methodological Answer : The synthesis typically involves phosphonate esterification or Michaelis-Arbuzov reactions. For example, diethyl/dibutyl phosphonate derivatives are synthesized via nucleophilic addition to carbonyl groups, but yields can be low (8–10%) due to steric hindrance or competing tautomerization . Optimization variables include reaction time (4–18 hours), solvent polarity, and catalyst selection. Characterization via H/C NMR and mass spectrometry (ESI-MS) is critical to confirm structural integrity .

Q. How can researchers accurately characterize the physical-chemical properties of this compound (e.g., density, thermal stability)?

- Methodological Answer : Density measurements (e.g., 0.995 g/mL at 25°C) are performed using pycnometers or automated densitometers. Thermal stability is assessed via thermogravimetric analysis (TGA) under inert atmospheres, while boiling points (e.g., ~279°C) are determined using dynamic distillation setups. FTIR and Raman spectroscopy help track molecular degradation during heating .

Q. What experimental protocols are recommended for evaluating the hydrolytic stability of dibutyl phosphonate derivatives in aqueous systems?

- Methodological Answer : Hydrolytic stability is tested under varying pH (2–12) and temperature (25–80°C) conditions. Samples are analyzed periodically via P NMR to monitor phosphonate-to-phosphate conversion. Kinetic modeling (e.g., pseudo-first-order rate constants) quantifies degradation rates. Buffered solutions with ionic strength adjustments mimic environmental or biological matrices .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in organocatalytic reactions?

- Methodological Answer : Computational modeling (DFT or MD simulations) predicts steric hindrance from the hexadecyl chain, which may limit nucleophilic attack. Experimental validation involves comparing reaction rates with shorter-chain analogs (e.g., diethyl phosphonate). Hammett substituent constants and P NMR chemical shifts correlate electronic effects with catalytic efficiency .

Q. What strategies mitigate matrix interference when analyzing trace dibutyl phosphonate residues in environmental samples?

- Methodological Answer : Solid-phase extraction (SPE) with ion-exchange resins (e.g., Strata-X-AW) pre-concentrates phosphonates while removing interfering anions (e.g., sulfate). LC-MS/MS with hydrophilic interaction chromatography (HILIC) improves selectivity. Isotope dilution using C-labeled internal standards corrects for recovery losses .

Q. How does this compound interact with conductive polymers (e.g., polyaniline), and what mechanisms enhance material stability?

- Methodological Answer : FTIR and Raman spectroscopy reveal hydrogen bonding between the phosphonate’s hydroxyl group and polyaniline’s imine sites. In-situ conductivity measurements during thermal cycling (up to 200°C) show stability improvements. Quantum-chemical modeling (e.g., Gaussian) optimizes interaction geometries, confirming tautomerization suppression .

Q. What methodologies assess the biocompatibility of dibutyl phosphonate-doped polymers for biomedical applications?

- Methodological Answer : Cytotoxicity is evaluated via ISO 10993-5 assays using embryonic stem cells (e.g., H9 line). Embryotoxicity is assessed by monitoring cardiomyogenesis/erythropoiesis inhibition via flow cytometry. Long-term biocompatibility studies track inflammatory cytokine release (IL-6, TNF-α) in murine models .

Q. How does the Cu(II)/HO system selectively oxidize dibutyl phosphonate to phosphate, and what role do reaction intermediates play?

- Methodological Answer : Alkaline conditions (pH 9–11) favor Cu(II)-hydroxide complex formation, which reacts with HO to generate hydroxyl radicals. Radical scavenging experiments (e.g., using tert-butanol) identify reactive oxygen species (ROS). LC-ICP-MS tracks phosphonate-to-phosphate conversion, while EPR spectroscopy detects Cu(I)/Cu(II) redox cycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.